molecular formula C18H26N2O2 B7130420 N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide

N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide

Cat. No.: B7130420
M. Wt: 302.4 g/mol
InChI Key: CNFJJKBRISEIEX-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a ketone or aldehyde with an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions.

    Attachment of the Dimethylbutanamide Moiety: The final step involves the attachment of the 2,2-dimethylbutanamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoyl group and a dimethylbutanamide moiety distinguishes it from other piperidine derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-18(2,3)17(22)19-15-10-12-20(13-11-15)16(21)14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFJJKBRISEIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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